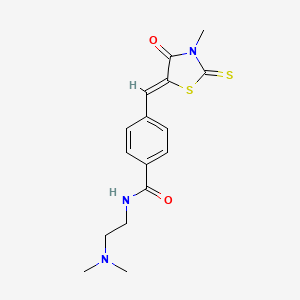
(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(2-(dimethylamino)ethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a compound belonging to the thiazolidinone class, known for its diverse biological activities. Thiazolidinones have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of isothiocyanates with carbonyl compounds. For instance, a related compound was synthesized through a reaction involving ethyl acetoacetate and phenyl isothiocyanate in the presence of potassium carbonate and dimethylformamide (DMF), leading to various thiazolidinone derivatives with notable biological activities . The structural elucidation of these compounds often employs techniques such as X-ray crystallography and NMR spectroscopy.
Anticancer Activity
Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. In particular, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound's activity was evaluated using several cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma), demonstrating a dose-dependent response.
| Cell Line | Concentration Range | Effect Observed |
|---|---|---|
| A549 | 10 nM - 100 µM | Decreased metabolic activity |
| SH-SY5Y | 50 µM - 100 µM | Induced apoptosis |
Antibacterial Activity
The compound has also shown promising antibacterial properties. It was tested against both Gram-positive and Gram-negative bacteria, with results indicating that its antibacterial activity exceeds that of commonly used antibiotics such as ampicillin. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial effects .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.004 |
| Staphylococcus aureus | 0.008 |
| Klebsiella pneumoniae | 0.006 |
The proposed mechanism for the anticancer activity involves the generation of ROS leading to oxidative stress within cancer cells. This process can trigger apoptotic pathways, contributing to cell death. Additionally, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation .
Case Studies
- Cytotoxicity in A549 Cells : A study demonstrated that treatment with thiazolidinone derivatives resulted in a significant decrease in cell viability at concentrations above 50 µM, correlating with increased ROS production.
- Antibacterial Efficacy : In another investigation, the compound was found to effectively inhibit the growth of multi-drug resistant bacterial strains, showcasing its potential as an alternative treatment option for bacterial infections.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-18(2)9-8-17-14(20)12-6-4-11(5-7-12)10-13-15(21)19(3)16(22)23-13/h4-7,10H,8-9H2,1-3H3,(H,17,20)/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGQULOAIRXBR-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCCN(C)C)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCCN(C)C)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














